molecular formula C17H24O2 B12611142 1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene CAS No. 648857-96-9

1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene

Cat. No.: B12611142
CAS No.: 648857-96-9
M. Wt: 260.4 g/mol
InChI Key: RLAKUAQIJHHHFM-UHFFFAOYSA-N
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Description

1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene is a chemical compound characterized by its complex structure, which includes a cyclohexyl group, a prop-1-en-1-yl group, and a methoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene typically involves the reaction of cyclohexylprop-1-en-1-ol with 4-methoxybenzyl chloride under basic conditions. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, which promotes the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to enhance the yield and purity of the product. Purification steps such as distillation or recrystallization are used to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives such as alcohols

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Propenyl-cyclohexane: Shares a similar cyclohexyl and propenyl structure but lacks the methoxybenzene moiety.

    (4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol: Contains a similar cyclohexyl and propenyl structure with a hydroxyl group instead of the methoxybenzene moiety.

    1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Similar cyclohexyl and propenyl structure with a methyl group.

Uniqueness

1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene is unique due to the presence of the methoxybenzene moiety, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in specific reactions and interact with biological targets in ways that similar compounds may not.

Properties

CAS No.

648857-96-9

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

1-(1-cyclohexylprop-1-enoxymethyl)-4-methoxybenzene

InChI

InChI=1S/C17H24O2/c1-3-17(15-7-5-4-6-8-15)19-13-14-9-11-16(18-2)12-10-14/h3,9-12,15H,4-8,13H2,1-2H3

InChI Key

RLAKUAQIJHHHFM-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1CCCCC1)OCC2=CC=C(C=C2)OC

Origin of Product

United States

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